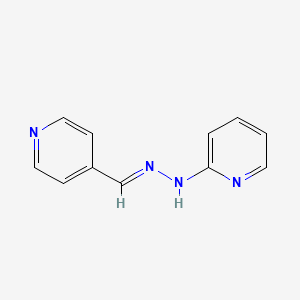

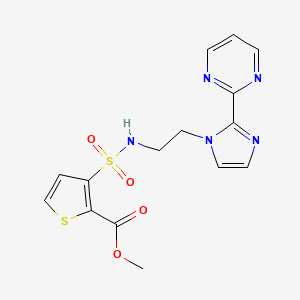

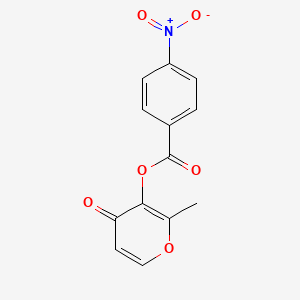

Pyridine-4-carbaldehyde pyridin-2-ylhydrazone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Pyridine-4-carbaldehyde is an organic compound with the formula C5H4NCHO . It is one of three isomeric pyridinaldehydes, the others being pyridine-2-carboxaldehyde and pyridine-3-carboxaldehyde . It is a heterocyclic building block used for the synthesis of various pharmaceutical compounds .

Synthesis Analysis

Pyridine-4-carbaldehyde undergoes many reactions expected for aromatic aldehydes such as reductive amination and Schiff base formation . It can also condense with pyrrole to give tetrapyridyl porphyrin . In a recent study, a new polymer was synthesized by grafting 4-pyridinecarboxaldehyde onto poly(epichlorohydrin), resulting in a polymer film with aldehyde groups .Molecular Structure Analysis

Quantum chemical calculations were made at the DFT/B3LYP/6–311+G(d,p) level of theory to determine structure parameters in the ground state (in the gas phase), barrier height around the C–C α bond, the general valence force field, harmonic vibrational fundamentals, potential energy distribution (PED) and infrared and Raman intensities .Chemical Reactions Analysis

Pyridine-4-carbaldehyde undergoes many reactions expected for aromatic aldehydes such as reductive amination and Schiff base formation . It can also condense with pyrrole to give tetrapyridyl porphyrin .Physical And Chemical Properties Analysis

Pyridine-4-carbaldehyde is a colorless liquid, although aged samples can appear yellow or even brown . It has a molar mass of 107.112 g·mol −1, a melting point of 4 °C, and a boiling point of 198 °C . It is sensitive to air and light, and prolonged exposure to these conditions may cause oxidation and degradation .Aplicaciones Científicas De Investigación

Structural, Energetic and Vibrational Properties Analysis

Pyridine-4-carbaldehyde, also known as isonicotinaldehyde, has been the subject of several experimental and theoretical investigations . The focus of these studies is on the structural, energetic, and vibrational properties of this compound . Fourier transform infrared, Fourier transform Raman, and UV–visible spectra of this compound have been recorded and analyzed .

Quantum Chemical Calculations

Quantum chemical calculations have been made at the DFT/B3LYP/6–311+G (d,p) level of theory for Pyridine-4-carbaldehyde to determine structure parameters in the ground state (in the gas phase), barrier height around the C–C α bond, the general valence force field, harmonic vibrational fundamentals, potential energy distribution (PED) and infrared and Raman intensities .

Nonlinear Optical (NLO) Properties Evaluation

Theoretical evaluation of nonlinear optical (NLO) properties of Pyridine-4-carbaldehyde has been conducted . This is important in the field of photonics, where materials with strong NLO properties are used for frequency conversion of laser light, optical switching, and optical data processing .

Frontier Molecular Orbital (FMO) Parameters Analysis

FMO parameters of Pyridine-4-carbaldehyde have been analyzed theoretically . This analysis is crucial in understanding the reactivity and kinetic stability of the molecule .

Bioactive Ligands and Chemosensors

Pyridine derivatives bearing either formyl or amino group undergo Schiff base condensation reaction with appropriate substrate and under optimum conditions resulting in Schiff base as product which behave as a flexible and multidentate bioactive ligand . These Schiff bases are of great interest in medicinal chemistry as they can exhibit physiological effects similar to pyridoxal-amino acid systems which are considered to be very important in numerous metabolic reactions .

Antioxidant Activities

The Schiff base of Pyridine-4-carbaldehyde and aminophenol has been found to be an efficient antioxidant with 74% inhibition of free radicals generated by DPPH .

Ion Recognition and Chemosensors

Several pyridine-based Schiff bases show very strong binding abilities towards the various cations and anions with unique photophysical properties which can be used in ion recognition . They are extensively used in development of chemosensors for qualitative and quantitative detection of selective or specific ions in various kinds of environmental and biological media .

Biochemistry and Biosensing

4-Pyridinecarboxaldehyde has found various applications in the field of biochemistry and biosensing . In a recent study, a new polymer was synthesized by grafting 4-pyridinecarboxaldehyde onto poly (epichlorohydrin), resulting in a polymer film with aldehyde groups .

Safety and Hazards

Propiedades

IUPAC Name |

N-[(E)-pyridin-4-ylmethylideneamino]pyridin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4/c1-2-6-13-11(3-1)15-14-9-10-4-7-12-8-5-10/h1-9H,(H,13,15)/b14-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDWJJPXBTJDKLS-NTEUORMPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)NN=CC2=CC=NC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=NC(=C1)N/N=C/C2=CC=NC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyridine-4-carbaldehyde pyridin-2-ylhydrazone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-methyl-N-[(2-methyl-1H-indol-3-yl)(3-nitrophenyl)methyl]pyridin-2-amine](/img/structure/B2793447.png)

![N-(benzo[d][1,3]dioxol-5-yl)-5-(N-(furan-2-ylmethyl)sulfamoyl)furan-2-carboxamide](/img/structure/B2793450.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2793452.png)

![4-{[(4-nitrobenzyl)oxy]imino}tetrahydro-1(2H)-pyridinecarboxamide](/img/structure/B2793457.png)

![5,7-Dimethyl-2-[(3-phenylpropyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2793459.png)